Zotatifin

概要

科学的研究の応用

Chemistry

In chemistry, Zotatifin is used as a tool to study the mechanisms of translation initiation and the role of eIF4A in protein synthesis. Its ability to selectively inhibit eIF4A makes it valuable for dissecting the molecular pathways involved in translation .

Biology

This compound has significant applications in biological research, particularly in understanding the regulation of gene expression at the translational level. It is used to investigate the effects of translation inhibition on cellular processes such as proliferation, apoptosis, and differentiation .

Medicine

In medicine, this compound is being explored as a therapeutic agent for various cancers. Its ability to inhibit the translation of oncogenic proteins, including cyclins and receptor tyrosine kinases, makes it a promising candidate for targeted cancer therapy. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients .

Industry

In the pharmaceutical industry, this compound is used in drug development and screening programs to identify new therapeutic targets and develop novel cancer treatments. Its unique mechanism of action provides a new avenue for the development of targeted therapies .

作用機序

ゾタチフィンは、翻訳開始に関与するeIF4F複合体の構成要素であるeIF4Aを選択的に阻害することによって効果を発揮します。eIF4Aに結合することによって、ゾタチフィンは、mRNAの5'-非翻訳領域にある特定のポリプリン配列モチーフに対するその親和性を高めます。この相互作用は、eIF4F複合体の組み立てを妨げ、サイクリン、CDK、受容体型チロシンキナーゼなどのがんタンパク質の翻訳を阻害します。 これにより、細胞増殖の抑制、アポトーシスの誘導、腫瘍増殖の阻害につながります .

類似の化合物との比較

類似の化合物

シルベストロール: 別のeIF4A阻害剤であるシルベストロールも、翻訳開始プロセスを標的にしますが、結合メカニズムと活性スペクトルが異なります。

ロカグラミド: ロカグラミドは、ゾタチフィンと同様に、RNAとの相互作用を安定化させることによってeIF4Aを阻害しますが、構造的に異なります。

パテアミンA: この化合物は、eIF4F複合体の他の構成要素との相互作用を妨げることによって、異なるメカニズムでeIF4Aを阻害します.

ゾタチフィンの独自性

ゾタチフィンの独自性は、eIF4A阻害剤としての高い選択性と効力にあります。mRNAの5'-非翻訳領域にあるポリプリン配列モチーフを特異的に標的にする能力は、他のeIF4A阻害剤とは異なります。 この選択性により、オフターゲット効果が減少し、治療の可能性が高まります .

将来の方向性

Zotatifin is currently being evaluated in Phase 2a expansion cohorts in certain biomarker-positive solid tumors, including ER+ breast cancer and KRAS-mutant NSCLC . The FDA has granted fast track designation to this compound for use in combination with fulvestrant and abemaciclib as second- or third-line therapy for the treatment of patients with estrogen receptor-positive, HER2-negative advanced or metastatic breast cancer with disease progression following treatment with endocrine therapy and a CDK4/6 inhibitor .

準備方法

合成経路と反応条件

ゾタチフィンの合成は、容易に入手可能な出発物質から始まる複数の段階を含みます。重要な段階には、通常、以下が含まれます。

コア構造の形成: ゾタチフィンのコア構造は、一連の縮合反応と環化反応によって合成されます。これらの反応には、通常、強酸または強塩基を触媒として使用し、高収率を確保するために制御された温度で行われます。

官能基の修飾: その後の段階では、化合物の生物活性に不可欠なさまざまな官能基を導入します。これらの修飾は、通常、求核置換反応、酸化、還元プロセスによって行われます。

工業生産方法

ゾタチフィンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性と費用対効果のために最適化され、通常、連続フローリアクターと自動化されたシステムが組み込まれて、一貫した品質と収率が確保されます。

化学反応の分析

反応の種類

ゾタチフィンは、以下を含むさまざまな化学反応を起こします。

酸化: ゾタチフィンは、官能基を導入または修飾するために酸化することができ、生物活性を高めます。

還元: 還元反応は、特定の官能基をその還元型に変換するために使用され、化合物の反応性と安定性を変化させる可能性があります。

置換: 求核置換反応と求電子置換反応は、分子にさまざまな置換基を導入するために使用され、特定の用途に合わせてその特性を調整します.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬は、置換反応で使用され、多くの場合、不要な副反応を防ぐために無水条件で行われます.

主な生成物

科学研究における用途

化学

化学において、ゾタチフィンは、翻訳開始のメカニズムとタンパク質合成におけるeIF4Aの役割を研究するためのツールとして使用されます。 eIF4Aを選択的に阻害する能力により、翻訳に関与する分子経路を解明するために非常に役立ちます .

生物学

ゾタチフィンは、生物学研究、特に翻訳レベルでの遺伝子発現の調節を理解するために重要な用途を持っています。 これは、増殖、アポトーシス、分化などの細胞プロセスに対する翻訳阻害の影響を調査するために使用されます .

医学

医学において、ゾタチフィンは、さまざまながんに対する治療薬として検討されています。サイクリンや受容体型チロシンキナーゼなどのがんタンパク質の翻訳を阻害する能力により、標的型がん治療の有望な候補となっています。 がん患者における有効性と安全性を評価するための臨床試験が進行中です .

産業

製薬業界では、ゾタチフィンは、創薬とスクリーニングプログラムで使用され、新しい治療標的を特定し、新しいがん治療を開発します。 その独自の作用機序は、標的型治療薬の開発のための新しい道を開きます .

類似化合物との比較

Similar Compounds

Silvestrol: Another eIF4A inhibitor, Silvestrol, also targets the translation initiation process but has a different binding mechanism and spectrum of activity.

Rocaglamide: Rocaglamide inhibits eIF4A by stabilizing its interaction with RNA, similar to Zotatifin, but with distinct structural differences.

Pateamine A: This compound inhibits eIF4A by a different mechanism, involving the disruption of its interaction with other components of the eIF4F complex.

Uniqueness of this compound

This compound’s uniqueness lies in its high selectivity and potency as an eIF4A inhibitor. Its ability to specifically target polypurine sequence motifs in the 5’-untranslated regions of mRNAs sets it apart from other eIF4A inhibitors. This selectivity reduces off-target effects and enhances its therapeutic potential .

特性

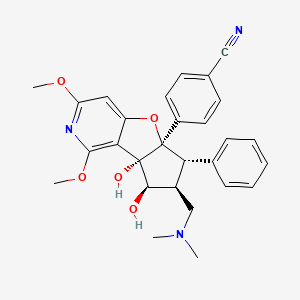

IUPAC Name |

4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O5/c1-31(2)16-20-23(18-8-6-5-7-9-18)28(19-12-10-17(15-29)11-13-19)27(33,25(20)32)24-21(36-28)14-22(34-3)30-26(24)35-4/h5-14,20,23,25,32-33H,16H2,1-4H3/t20-,23-,25-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCXWOACFWMQFO-WZWZCULESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022536 | |

| Record name | Zotafin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098191-53-6 | |

| Record name | Zotatifin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098191536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotatifin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zotafin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOTATIFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EWN8Z05CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

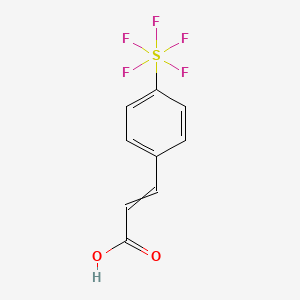

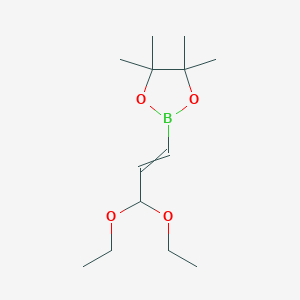

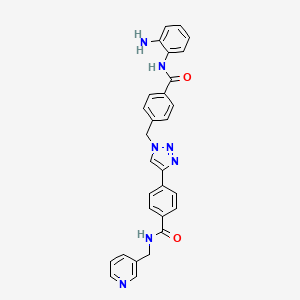

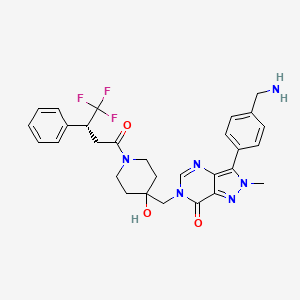

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)

![N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B8103327.png)

![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)

![1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8103378.png)

![N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide](/img/structure/B8103415.png)